molecular formula C10H10FNO B8545337 2-Fluoro-4-(3-methoxy-1-propynyl)aniline

2-Fluoro-4-(3-methoxy-1-propynyl)aniline

Cat. No.: B8545337
M. Wt: 179.19 g/mol
InChI Key: PWZCJSKJYFCFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(3-methoxy-1-propynyl)aniline is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-fluoro-4-(3-methoxyprop-1-ynyl)aniline

InChI

InChI=1S/C10H10FNO/c1-13-6-2-3-8-4-5-10(12)9(11)7-8/h4-5,7H,6,12H2,1H3

InChI Key

PWZCJSKJYFCFJX-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC(=C(C=C1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-iodoaniline (2.00 g, 8.44 mmol), CuI (32 mg, 0.17 mmol), and (Ph3P)2PdCl2 (119 mg, 0.17 mmol) were weighed into a flask which was sealed and flushed with N2. A solution of methyl propargyl ether (0.65 g, 9.28 mmol) in TEA (8 mL) was added, then the entire mixture stirred 15 hours at room temperature. The reaction mixture was diluted with diethyl ether (100 mL), filtered through Celite®, then all solvents removed under reduced pressure. The resulting dark brown oil was purified by filtration through a plug of flash silica (10% EtOAc/hexanes as eluant) to afford 2-fluoro-4-(3-methoxy-1-propynyl)aniline as a pale orange oil which rapidly solidified to give a dark orange solid (1.38 g, 91%); 1H NMR [400 MHz, (CD3)2SO] δ 7.07 (dd, J=12.2, 1.8 Hz, 1 H), 6.98 (dd, J=8.2, 1.7 Hz, 1 H), 6.71 (dd, J=9.3, 8.4 Hz, 1 H), 5.56 (s, 2 H), 4.26 (s, 2 H), 3.29 (s, 3 H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
32 mg
Type
catalyst
Reaction Step One
Quantity
119 mg
Type
catalyst
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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